GSK 932121 is a potent antimalarial agent that shows activity against Plasmodium falciparum in vitro and in vivo. GSK 932121 exerts its antimalarial action by inhibiting selectively the electron-transport chain in P. falciparum at the cytochrome bc1 level (complex III).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ISS610 is a STAT3 inhibitor. Aberrant activation of oncogenic signal transducer and activator of transcription 3 (STAT3) protein signaling pathways has been extensively implicated in human cancers.
DL-Folinic acid is a formylated form of tetrahydrofolic acid, the reduced form of folic acid, a B vitamin. DL-Folinic acid is used to prevent toxicity following therapy with high-dose methotrexate, to enhance the antitumor activity of 5-fluorouracil, and as a folate supplement. Folinic acid calcium salt hydrate is a drug, widely used for the treatment of cancer, since it can reduce toxic side effects and helps to improve drug accumulation in tumor tissues. Calcium salt of the (6R,S)-mixture of diastereomers of 5-formyl-5,6,7,8-tetrahydrofolate. Folinic acid, also called as calcium leucovorin, is usually available as an amorphous powder and lacks odor. This activated form of vitamin B9 is off-white to light beige in color. Folic acid (FA) is a water-soluble vitamin. Folinic acid is the 5-formyl derivative of tetrahydrofolic acid and is the reduced form of folic acid. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. IST5-002 is a potent inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia.
Competitive inhibitor of adenosine A2A receptors. Selective for the adenosine A2A receptor (Ki = 2.2 nM) versus the adenosine A1 receptor (Ki = 150 nM). Increases dopamine levels in normal animals and Parkinson's disease animal models. Improves cognitive performance in animal models. Anti-cataleptic activity. Decreases GABA release. Elicits conditioned place preference response. Istradefylline is an adenosine receptor 2A (A2A) antagonist (Ki = 2.2 nM in a radioligand binding assay). In vivo, istradefylline inhibits catalepsy induced by haloperidol with an ED50 value of 0.23 mg/kg in rats. Oral administration of istradefylline alleviates postural defects in a dose-dependent manner without inducing dyskinesias or hyperactivity in an MPTP-induced marmoset model of Parkinson's disease. It also decreases bradykinesias induced by L-DOPA and improves attentional and working memory deficits in an MPTP-induced macaque model of Parkinson's disease. Formulations containing istradefylline are used to extend on-time in Parkinson's disease patients experiencing motor fluctuations. Istradefylline is a selective A(2A) antagonist used in the treatment of Parkinson’s disease. Istradefylline is an oxopurine. Istradefylline, or KW6002, was developed by Kyowa Hakko Kirin in Japan for the treatment of Parkinson's disease as an adjunct to standard therapy. Unlike standard dopaminergic therapies for Parkinson's, Istradefylline targets adenosine A2A receptors in the basal ganglia. This region of the brain is highly involved in motor control. Istradefylline is indicated as an adjunct treatment to [levodopa] and [carbidopa] for Parkinson's disease. This drug was first approved in Japan on 25 March 2013. Istradefylline was granted FDA approval on 27 August 2019.
ISX-9 is a small molecule inducer of adult neural stem cell differentiation both in vitro and in vivo. At 2.5-20 µM, ISX-9 has been shown to dose-dependently trigger neurogenesis and block gliogenesis in adult rat hippocampal stem cells through a calcium-activated signaling pathway dependent on myocyte-enhancer factor 2-dependent gene expression. ISX-9 administered at 20 mg/kg for 12 days to mice has been reported to improve hippocampal function as evidenced by enhanced spatial memory ability in the Morris water maze test. Neuronal Differentiation Inducer; Novel agonist of myofibroblast differentiation, stimulating myofibroblast differentiation via induction of MRTF-A-dependent gene expression ISX-9 is a neurogenic agent. Isx-9 promotes neurogenesis in vivo, enhancing the proliferation and differentiation of hippocampal subgranular zone (SGZ) neuroblasts, and the dendritic arborization of adult-generated dentate gyrus neurons. Isx-9 also improves hippocampal function, enhancing memory in the Morris water maze. Notably, Isx-9 enhances neurogenesis and memory without detectable increases in cellular or animal activity or vascularization. Isx-9 enhances hippocampal neurogenesis and memory in vivo, and its effects are reliant on Mef2, revealing a novel cell-intrinsic molecular pathway regulating adult neurogenesis.
IT-901 is an inhibitor of the NF-κB subunit c-Rel. It inhibits NF-κB DNA binding in HBL1 cells (IC50 = 0.1 µM) and reduces TNF-α-induced NF-κB activity in a reporter assay (IC50 = 4 µM). IT-901 decreases proliferation of activated B-like (ABC) and germinal center B-like (GCB) human diffuse large B cell lymphoma (DLBCL) cells when used at a concentration of 3 µM. It increases the expression of heme oxygenase-1 (HO-1;) in DLBCL cells and increases the production of reactive oxygen species (ROS) in the mitochondria of DLBCL cells but not normal leukocytes. IT-901 increases survival in a mouse model of graft versus host disease (GVHD) when administered at a dose of 24 mg/kg every other day beginning eight days after hematopoietic stem cell transplantation (HSCT). It also reduces tumor growth in mouse xenograft models of B cell lymphoma induced by Epstein-Barr virus (EBV), chronic lymphocytic leukemia (CLL), and Richter syndrome. Novel c-Rel inhibitor, Mediating Anticancer Properties in Hematologic Malignancies by Blocking NF-kB-Controlled Oxidative Stress Responses IT-901 is a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses. IT-901 potently inhibits the NF-κB subunit c-Rel. IT-901 suppressed graft-versus-host disease while preserving graft-versus-lymphoma activity during allogeneic transplantation. Further preclinical assessment of IT-901 for the treatment of human B-cell lymphoma revealed antitumor properties in vitro and in vivo without restriction to NF-κB-dependent lymphoma. IT-901 did not elicit increased levels of reactive oxygen species in normal leukocytes, illustrating its cancer selective properties. IT-901 is a novel therapeutic agent to treat human lymphoid tumors and ameliorate graft-versus-host disease.